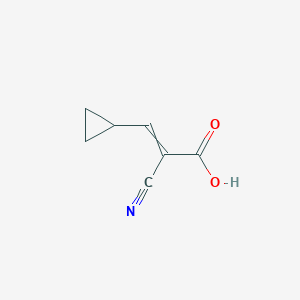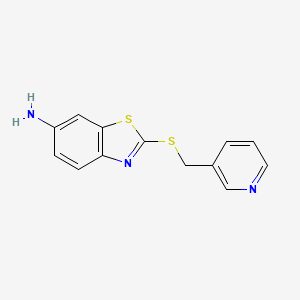
5-Bromo-2-isobutoxy-3-nitro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-isobutoxy-3-nitro-pyridine: is an organic compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.1 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position, an isobutoxy group at the 2-position, and a nitro group at the 3-position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxy-3-nitro-pyridine typically involves the bromination of 2-isobutoxy-3-nitropyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile at low temperatures (0-5°C) to ensure regioselectivity . The reaction mixture is then stirred at room temperature to complete the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-isobutoxy-3-nitro-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 5-Amino-2-isobutoxy-3-nitro-pyridine.
Oxidation: Compounds with oxidized isobutoxy groups.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-isobutoxy-3-nitro-pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: This compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents. It serves as an intermediate in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-isobutoxy-3-nitro-pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom allows for further functionalization, enabling the compound to bind to various enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
5-Bromo-2-nitropyridine: Lacks the isobutoxy group, making it less versatile in certain synthetic applications.
5-Bromo-2-methoxy-3-nitropyridine: Contains a methoxy group instead of an isobutoxy group, which can influence its reactivity and applications.
Uniqueness: 5-Bromo-2-isobutoxy-3-nitro-pyridine is unique due to the presence of the isobutoxy group, which provides additional steric and electronic effects, enhancing its utility in various chemical reactions and applications.
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpropoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-6(2)5-15-9-8(12(13)14)3-7(10)4-11-9/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZHXUKQRFSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethylfuran-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7871400.png)
![Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine](/img/structure/B7871404.png)











